3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3NO2/c17-12-7-6-10(8-13(12)18)14(23)22-9-15(24,16(19,20)21)11-4-2-1-3-5-11/h1-8,24H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDFOALGRNTPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a suitable benzene derivative, followed by the introduction of trifluoro and hydroxy groups through specific reactions. The final step involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro groups to amines.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Inhibition of Enzymatic Activity
One of the primary applications of this compound is its role as an inhibitor of specific enzymes involved in metabolic pathways. For example:
- Pyruvate Dehydrogenase Kinase Inhibition: The compound has been studied for its ability to inhibit pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in regulating glucose metabolism. By inhibiting PDHK, the compound may enhance glucose oxidation and improve metabolic health, making it a candidate for treating conditions like diabetes and obesity .
Anticancer Research
Research indicates that derivatives of this compound exhibit anticancer properties by targeting cancer cell metabolism:
- Case Study: A study demonstrated that compounds similar to 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide showed significant inhibition of tumor growth in xenograft models. The mechanism involves the modulation of metabolic pathways that are often upregulated in cancer cells .
Pharmaceutical Development
The unique structure of this compound allows for modifications that can lead to new pharmaceuticals:
- Drug Design: The trifluoromethyl and dichlorobenzene moieties contribute to the lipophilicity and bioavailability of the drug candidates derived from this compound. Researchers are exploring its derivatives for enhanced efficacy against various diseases .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for more complex molecules:
- Synthetic Pathways: It can be utilized in the synthesis of other pharmacologically active compounds through various chemical reactions such as nucleophilic substitutions and coupling reactions .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Opioid Receptor Agonists
- AH-7921: The dimethylamino-cyclohexyl group enhances basicity and facilitates receptor binding via ionic interactions with opioid receptors. Its moderate affinity (Ki ~20–50 nM for μ-opioid receptors) is attributed to the balance between lipophilicity and polar interactions .
- Target Compound : The trifluoro-hydroxy-phenylpropyl substituent introduces steric hindrance and hydrogen-bonding capacity. Fluorine atoms enhance lipophilicity, likely improving blood-brain barrier penetration, while the hydroxyl group may reduce toxicity by increasing solubility .
Non-Opioid Benzamides
- Flutolanil : A fungicidal benzamide with a trifluoromethyl group and isopropoxy substituent. Its activity derives from inhibition of succinate dehydrogenase in fungi, highlighting the diversity of benzamide applications beyond pharmacology .
Biological Activity
3,4-Dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorobenzamide core substituted with a trifluoroalkyl group and a hydroxyl group. Its molecular formula is C16H15Cl2F3N2O, and it possesses notable lipophilicity due to the presence of fluorinated and aromatic moieties.
Antimicrobial Properties
Research indicates that derivatives of similar structures exhibit antimicrobial activity against various pathogens. For example, compounds with trifluoromethyl groups have shown efficacy against Mycobacterium tuberculosis and non-tuberculous mycobacteria . The presence of the dichloro substituent may enhance the binding affinity to bacterial enzymes, contributing to its antimicrobial properties.
Enzyme Inhibition
Studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds ranged from 27.04 to 106.75 µM for AChE inhibition . Although specific data for 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is limited, it is hypothesized that similar structural motifs may confer comparable enzyme inhibitory effects.
Cytotoxicity
Cytotoxic assays have been conducted on related benzamide derivatives, revealing varying levels of activity against human tumor cell lines. Some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells . The structural characteristics of 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide suggest potential for similar activity.
Case Studies
- Antimicrobial Activity : In a study evaluating N-alkyl derivatives of 4-(trifluoromethyl)benzohydrazide, several compounds were identified with MIC values indicating moderate antimicrobial effectiveness against Mycobacterium tuberculosis .
- Enzyme Inhibition : A series of phenylethylphosphonamidates were optimized for PSMA inhibition. The 3,4-dichlorophenyl analog was noted for its enhanced potency due to electronic effects influencing binding affinities .
Data Table: Summary of Biological Activities
| Activity | Related Compounds | IC50/MIC Values | Remarks |
|---|---|---|---|
| Antimicrobial | Trifluoromethyl derivatives | MIC ≥ 62.5 µM | Moderate activity against Mycobacterium species |
| AChE Inhibition | N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazines | IC50 27.04–106.75 µM | Potentially competitive with rivastigmine |
| Cytotoxicity | Various benzamide derivatives | Varies by structure | Selective cytotoxicity observed in tumor cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
